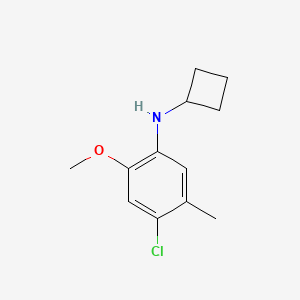

4-chloro-N-cyclobutyl-2-methoxy-5-methylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-chloro-N-cyclobutyl-2-methoxy-5-methylaniline is an organic compound with the molecular formula C12H16ClNO It is a derivative of aniline, featuring a chloro group, a cyclobutyl group, a methoxy group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-cyclobutyl-2-methoxy-5-methylaniline typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-cyclobutyl-2-methoxy-5-methylaniline can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols. Substitution reactions may result in the formation of various substituted anilines.

Scientific Research Applications

4-chloro-N-cyclobutyl-2-methoxy-5-methylaniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It may be used in studies of enzyme inhibition or as a ligand in binding studies.

Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclobutyl-2-methoxy-5-methylaniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-chloro-N-cyclobutyl-2-methoxy-5-methylaniline can be compared with other similar compounds, such as:

4-chloro-2-methylaniline: Similar structure but lacks the cyclobutyl and methoxy groups.

2-methoxy-5-methylaniline: Similar structure but lacks the chloro and cyclobutyl groups.

2-bromo-4-methylaniline: Similar structure but has a bromo group instead of a chloro group.

These comparisons highlight the unique features of this compound, such as the presence of the cyclobutyl and methoxy groups, which may confer specific chemical and biological properties.

Biological Activity

4-Chloro-N-cyclobutyl-2-methoxy-5-methylaniline is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16ClN1O1, and it has a molecular weight of approximately 227.72 g/mol. The compound features a chloro substituent, a methoxy group, and a cyclobutyl moiety, which contribute to its unique chemical behavior.

Pharmacological Context

Research indicates that this compound exhibits significant biological activity, particularly in the modulation of enzyme activity and receptor functions. Studies have shown that it may influence critical biochemical pathways involving various targets such as kinases and transcription factors.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes. For instance, in a study examining small-molecule inhibitors of the HIF-1 signaling pathway, compounds structurally related to this compound demonstrated varying degrees of inhibitory activity (IC50 values ranging from 0.5 to 4.0 μM) against specific targets .

Case Studies

- Antitumor Activity : A notable study investigated the antitumor properties of similar compounds in murine models. The results showed that derivatives of this compound effectively inhibited tumor growth by interfering with the raf kinase signaling pathway .

- Cell Viability Assays : In vitro experiments using cancer cell lines demonstrated that the compound could reduce cell viability significantly, suggesting its potential as a therapeutic agent against certain cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions, including:

- Nucleophilic Substitution : The introduction of the cyclobutyl group can be performed via nucleophilic substitution reactions on chloroaniline derivatives.

- Methoxylation : The methoxy group can be introduced using methylating agents under basic conditions.

- Chlorination : Chlorination can be accomplished using chlorinating agents to achieve the desired substitution at the aromatic ring.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is presented in Table 1.

| Compound Name | Structure Features | IC50 (μM) | Biological Activity |

|---|---|---|---|

| Compound A | 3-Chloro derivative | 3.1 | Moderate enzyme inhibition |

| Compound B | Methoxy-substituted | 0.6 | Strong antitumor activity |

| Compound C | Cyclopentyl analog | 1.3 | Weak receptor interaction |

| This compound | Chloro, methoxy, cyclobutyl | Varies | Potentially significant modulation of metabolic pathways |

Properties

Molecular Formula |

C12H16ClNO |

|---|---|

Molecular Weight |

225.71 g/mol |

IUPAC Name |

4-chloro-N-cyclobutyl-2-methoxy-5-methylaniline |

InChI |

InChI=1S/C12H16ClNO/c1-8-6-11(14-9-4-3-5-9)12(15-2)7-10(8)13/h6-7,9,14H,3-5H2,1-2H3 |

InChI Key |

YJMDHJCTEUQYBR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)NC2CCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.